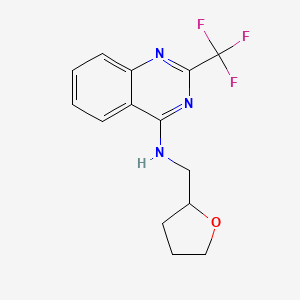

N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)-4-quinazolinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

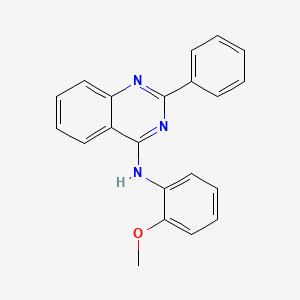

Quinazoline derivatives, including N-(tetrahydro-2-furanylmethyl)-2-(trifluoromethyl)-4-quinazolinamine, are a class of compounds that have attracted interest for their potential in various applications due to their unique structural features and biological activities. The interest in these compounds stems from their diverse chemical reactivity and ability to interact with biological targets.

Synthesis Analysis

The synthesis of quinazoline derivatives often involves the construction of the quinazoline ring via various cyclization reactions. For example, copper-catalyzed tandem reactions of 2-bromobenzyl bromides with aldehydes and aqueous ammonia or amines offer a versatile method for synthesizing diversely substituted quinazolines and tetrahydroquinazolines (Fan et al., 2014). Additionally, the synthesis of related compounds may employ cascade reactions, such as the nickel-catalyzed dehydrogenative coupling of o-aminobenzamides with alcohols, to efficiently generate quinazolin-4(3H)-ones under environmentally benign conditions (Parua et al., 2017).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is often elucidated using techniques such as X-ray diffraction, NMR spectroscopy, and DFT studies. For instance, the crystal structure and vibrational properties of certain quinazoline compounds have been determined, highlighting the importance of structural analysis in understanding the properties and reactivity of these molecules (Sun et al., 2021).

Chemical Reactions and Properties

Quinazoline derivatives undergo a variety of chemical reactions, including nucleophilic substitution, cyclization, and oxidative coupling. These reactions are crucial for modifying the quinazoline core to generate compounds with desired properties and biological activities. For example, the iron-catalyzed cascade reaction of 2-aminobenzyl alcohols with benzylamines represents a novel approach to constructing quinazoline derivatives under oxidative conditions (Gopalaiah et al., 2017).

科学的研究の応用

Antibacterial Applications

N2,N4-disubstituted quinazoline-2,4-diamines, a related class of compounds, have been synthesized and demonstrated significant antibacterial activity against multidrug-resistant Staphylococcus aureus. These compounds exhibit low toxicity and high in vivo efficacy, positioning them as a promising platform for developing new antibacterial agents (Van Horn et al., 2014).

Antitumor Applications

Substituted quinazoline and quinoxaline derivatives have shown potent antitumor activity, with certain compounds displaying significant activity against ovarian and non-small cell lung cancer cell lines (Noolvi et al., 2011).

Antileishmanial Activity

A series of N2,N4-disubstituted quinazoline-2,4-diamines demonstrated efficacy against Leishmania donovani and L. amazonensis, showing promise for future antileishmanial drug development (Van Horn et al., 2014).

Antimalarial Effects

N2- and N4-aryl-N4-[(dialkylamino)alkyl]-2,4-quinazolinediamines have been synthesized and evaluated for antimalarial activity, with some demonstrating general antimalarial activity, highlighting their potential in malaria treatment (Elslager et al., 1981).

EGFR-TK Imaging

Rhenium and technetium complexes bearing quinazoline derivatives have been developed towards creating a biomarker for EGFR-TK imaging, indicating their potential in cancer diagnostics (Fernandes et al., 2008).

Optoelectronic Materials

Research on quinazoline derivatives for applications in electronic devices, luminescent elements, and photoelectric conversion elements has been extensive, with these compounds being incorporated into π-extended conjugated systems for novel optoelectronic material creation (Lipunova et al., 2018).

特性

IUPAC Name |

N-(oxolan-2-ylmethyl)-2-(trifluoromethyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3N3O/c15-14(16,17)13-19-11-6-2-1-5-10(11)12(20-13)18-8-9-4-3-7-21-9/h1-2,5-6,9H,3-4,7-8H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVYOVXIMHGMKRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5520573.png)

![N'-[(1-benzyl-2-methyl-1H-indol-3-yl)methylene]-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5520591.png)

![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4-methylquinolin-2(1H)-one](/img/structure/B5520616.png)

![(4R)-N-ethyl-1-[4-(hydroxymethyl)benzoyl]-4-[(3E)-pent-3-enoylamino]-L-prolinamide](/img/structure/B5520624.png)

![3-(2-phenylpropyl)-8-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5520645.png)

![4-isopropyl-9-(3-methoxybenzyl)-1-oxa-4,9-diazaspiro[5.5]undecane-2,3-dione](/img/structure/B5520659.png)

![(1S*,5R*)-3-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520674.png)